Welcome to the BenchChem Online Store!
molecular formula C10H8N2O2 B3059466 1-methyl-5-nitroIsoquinoline CAS No. 20335-59-5

1-methyl-5-nitroIsoquinoline

Cat. No. B3059466
M. Wt: 188.18 g/mol
InChI Key: CHJMPOFXVINBAJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US07842703B2

Procedure details

To a solution of 1-methyl isoquinoline (Aldrich) in concentrated sulfuric acid at 0° C. was added potassium nitrate (1.1 mmol). Reaction mixture was warmed to room temperature and stirred at room temperature for 5 hours. Reaction mixture was basified. Solid precipitated was column purified.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
potassium nitrate
Quantity
1.1 mmol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[CH3:1][C:2]1[C:11]2[C:6](=[CH:7][CH:8]=[CH:9][CH:10]=2)[CH:5]=[CH:4][N:3]=1.[N+:12]([O-])([O-:14])=[O:13].[K+]>S(=O)(=O)(O)O>[CH3:1][C:2]1[C:11]2[C:6](=[C:7]([N+:12]([O-:14])=[O:13])[CH:8]=[CH:9][CH:10]=2)[CH:5]=[CH:4][N:3]=1 |f:1.2|

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
CC1=NC=CC2=CC=CC=C12
Name
potassium nitrate
Quantity
1.1 mmol
Type
reactant
Smiles
[N+](=O)([O-])[O-].[K+]
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
S(O)(O)(=O)=O

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
stirred at room temperature for 5 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
Reaction mixture
CUSTOM
Type
CUSTOM
Details
Reaction mixture
CUSTOM
Type
CUSTOM
Details
Solid precipitated
CUSTOM
Type
CUSTOM
Details
purified

Outcomes

Product
Details
Reaction Time
5 h
Name
Type
Smiles
CC1=NC=CC2=C(C=CC=C12)[N+](=O)[O-]

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
© Copyright 2024 BenchChem. All Rights Reserved.